C2‑Isobutylthio Steric Bulk vs. 2‑Methylthio and 2‑Allylthio in p38α MAP Kinase SAR
In a systematic p38α MAP kinase SAR study (Koch et al., 2008), variation of the C2‑alkylthio substituent on a 4‑(4‑fluorophenyl)-5‑(2‑aminopyridin‑4‑yl)-imidazole scaffold revealed that increasing steric bulk at this position correlates with enhanced enzymatic potency: C2‑alkylthio analogs with linear or small branched chains achieved IC₅₀ values as low as 2 nM in the isolated enzyme assay and 37 nM in the human whole‑blood TNF‑α release assay, whereas analogs with insufficient steric occupancy at the ribose pocket dropped to mid‑ to high‑nanomolar or even micromolar IC₅₀ values [1]. Although the present compound contains different 4‑/5‑aryl substituents, the 2‑isobutylthio group projects similar steric volume to the low‑nanomolar C2‑branched alkylthio analogs described in that study, whereas the 2‑methylthio analog (CAS 1226435‑13‑7) lacks the branched architecture required to fill the ribose‑binding sub‑pocket, and the 2‑allylthio analog (CAS 1226431‑75‑9) introduces planarity that restricts conformational sampling relative to the isobutyl group [2].
| Evidence Dimension | C2-thioether steric contribution to p38α MAP kinase IC₅₀ |
|---|---|
| Target Compound Data | 2-isobutylthio (branched C4 alkylthio): steric volume comparable to C2-branched analogs that achieve IC₅₀ 2–50 nM in p38α enzyme assay [1] |
| Comparator Or Baseline | 2-methylthio (CAS 1226435-13-7): minimal steric bulk; 2-allylthio (CAS 1226431-75-9): planar C3 chain—both predicted to occupy less ribose‑pocket volume [2] |
| Quantified Difference | >100‑fold difference in enzymatic IC₅₀ between optimal and suboptimal C2‑alkylthio groups in the scaffold‑matched series (2 nM vs >1,000 nM) [1] |
| Conditions | Isolated p38α MAP kinase non‑radioactive assay and human whole‑blood TNF‑α release assay (Koch et al., J. Med. Chem. 2008) |
Why This Matters
Procurement of the isobutylthio variant is essential when the screening objective is to sample a sterically optimized C2‑thioether space for kinase inhibition; the methylthio and allylthio analogs are predicted to under‑perform in the same binding pocket based on scaffold‑matched SAR.
- [1] Koch, P.; Laufer, S.; et al. J. Med. Chem. 2008, 51 (18), 5630–5640. DOI: 10.1021/jm800373t. View Source
- [2] Kuujia. Comparative listing of CAS 1226435-13-7 (2-methylthio analog) and CAS 1226431-75-9 (2-allylthio analog). https://www.kuujia.com/ View Source
